Embelin

5-Lipoxygenase Inflammation Eicosanoid

Embelin is a cell-permeable, non-peptidic XIAP inhibitor selectively targeting the BIR3 domain (IC50 4.1 μM). Its weak cIAP1/2 affinity ensures XIAP-specific apoptosis induction, while potent 5-LOX inhibition (IC50 70 nM) offers dual-target pharmacology for inflammation research. Ideal for prostate cancer models (PC-3 IC50 3.7 μM) and formulation studies. Poor aqueous solubility (<1 mg/mL) makes it a benchmark for nano-delivery platforms. Choose Embelin for target-selective apoptotic pathway dissection.

Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
CAS No. 550-24-3
Cat. No. B1684587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmbelin
CAS550-24-3
Synonyms2,5-dihydroxy-3-undecyl-1,4-benzoquinone
embelin
potassium embelate
Molecular FormulaC17H26O4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O
InChIInChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21/h12,18,21H,2-11H2,1H3
InChIKeyIRSFLDGTOHBADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble to 10 mM in ethanol with gentle warming and to 100 mM in DMSO, not soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Embelin (CAS 550-24-3) as a Research-Use XIAP Inhibitor: Baseline Characteristics and Procurement Context


Embelin (CAS 550-24-3) is a naturally occurring alkyl-substituted para-benzoquinone, primarily isolated from the fruits of Embelia ribes [1]. It is widely procured for research as a cell-permeable, non-peptidic inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), with a reported IC50 of 4.1 μM in cell-free competitive binding assays against the Smac peptide [2]. Beyond its canonical XIAP inhibitory activity, Embelin exhibits multi-target pharmacology, notably inhibiting 5-lipoxygenase (5-LOX) with an IC50 of 70 nM [3].

Embelin (CAS 550-24-3) versus Other XIAP Inhibitors: Why Generic Substitution Fails for Research Applications


Generic substitution of Embelin with other IAP inhibitors or Smac mimetics is scientifically invalid due to its unique target selectivity profile. Unlike bivalent Smac mimetics (e.g., Birinapant, AZD5582) that potently bind both XIAP and cIAP1/2 with sub-nanomolar to low nanomolar affinities , Embelin exhibits high selectivity for the BIR3 domain of XIAP with weak affinity for cIAP1/cIAP2 and no significant binding to non-IAP proteins . Furthermore, Embelin's natural product scaffold imparts polypharmacology (e.g., potent 5-LOX inhibition) absent in synthetic IAP antagonists [1]. Its poor aqueous solubility (<1 mg/mL) fundamentally differentiates its formulation and in vivo handling requirements from more soluble synthetic analogs [2].

Embelin (CAS 550-24-3) Procurement Evidence: Quantified Differentiation from Analogs and Alternatives


Superior Potency in 5-LOX Inhibition: Embelin vs. Zileuton

Embelin exhibits a 10.8-fold greater inhibitory potency against 5-lipoxygenase (5-LOX) compared to the FDA-approved reference inhibitor Zileuton in cell-free assays [1].

5-Lipoxygenase Inflammation Eicosanoid

Functional Selectivity for XIAP Over cIAP1/cIAP2: Embelin vs. AZD5582

Embelin demonstrates high selectivity for the BIR3 domain of XIAP, with weak affinity for cIAP1/cIAP2 . In contrast, the dimeric Smac mimetic AZD5582 potently binds cIAP1, cIAP2, and XIAP with IC50 values of 15 nM, 21 nM, and 15 nM, respectively, representing a broad-spectrum IAP inhibitor profile .

Apoptosis XIAP cIAP Selectivity

Therapeutic Window in Prostate Cancer Cells: Embelin vs. Normal Cells

Embelin inhibits the growth of PC-3 and LNCaP prostate cancer cells with IC50 values of 3.7 μM and 5.7 μM, respectively. In contrast, it is 3.4- to 5.4-fold less cytotoxic to normal PREC and WI-38 cells, with IC50 values of 20.1 μM and 19.3 μM [1].

Prostate Cancer Selective Cytotoxicity PC-3

Differential Vasorelaxant and Antiplatelet Activity: Embelin vs. Rapanone

In a comparative evaluation of two structurally homologous plant-derived benzoquinones, rapanone was found to be slightly more effective as an antiplatelet agent than embelin, while both exhibited comparable NO-dependent vasorelaxation [1].

Cardiovascular Antiplatelet Vasorelaxation

Stability Profile for Long-Term Storage and Experimental Planning

Embelin demonstrates high stability as a lyophilized powder, remaining stable for 36 months when stored desiccated at -20°C. However, solutions in DMSO or ethanol are less stable and must be used within 1 month when stored at -20°C [1].

Stability Storage DMSO Lyophilized

Bioavailability and Formulation Context: Embelin vs. Optimized Derivatives

Native Embelin suffers from poor aqueous solubility (<1 mg/mL) and limited oral bioavailability (30.2 ± 11.9%) [1]. PEGylation of Embelin dramatically improves its aqueous solubility to >200 mg/mL, enabling self-assembly into micelles and effective solubilization of co-administered hydrophobic drugs [2].

Bioavailability Solubility PEGylation

Optimal Research Application Scenarios for Embelin (CAS 550-24-3) Based on Quantified Evidence


Probing XIAP-Selective Apoptosis Without cIAP Interference

Embelin is the preferred tool compound for dissecting XIAP-dependent apoptotic pathways in cancer cell models. Its weak affinity for cIAP1/2 ensures that observed pro-apoptotic effects are attributable to XIAP antagonism, unlike broad-spectrum Smac mimetics (e.g., AZD5582, Birinapant) which potently inhibit cIAPs and thereby activate non-canonical NF-κB signaling and sensitize cells to TNFα . Use Embelin at 10-50 μM in PC-3 or LNCaP cells to induce XIAP-mediated apoptosis while minimizing off-target IAP effects.

Investigating Leukotriene-Driven Inflammation with a Superior 5-LOX Inhibitor

For studies of 5-lipoxygenase (5-LOX) in inflammation, Embelin offers a 10.8-fold potency advantage over the reference inhibitor Zileuton (IC50 70 nM vs. 760 nM) in cell-free systems . This superior potency makes Embelin the reagent of choice for enzymatic and cell-based assays where robust 5-LOX inhibition is required at lower concentrations, minimizing potential off-target effects. Embelin also inhibits mPGES-1 (IC50 0.2 μM) while sparing COX enzymes at concentrations below 10 μM , providing a dual-target profile for eicosanoid research.

Developing Solubility-Enhanced Formulations for In Vivo Delivery

Embelin's well-documented poor aqueous solubility (<1 mg/mL) and modest oral bioavailability (~30%) make it an ideal model hydrophobic natural product for formulation science. Researchers developing nanoformulations, lipid carriers, micelles, or PEGylated conjugates can use native Embelin as a baseline to quantify the solubilization efficiency of their delivery platform. The >200-fold solubility enhancement achieved with PEG3.5K-Embelin conjugates (>200 mg/mL) serves as a benchmark for formulation performance .

Evaluating Selective Cytotoxicity in Prostate Cancer Models

Embelin exhibits a quantifiable therapeutic window in vitro, with 3.4- to 5.4-fold higher IC50 values in normal prostate epithelial cells (PREC: 20.1 μM) and lung fibroblasts (WI-38: 19.3 μM) compared to prostate cancer cells (PC-3: 3.7 μM; LNCaP: 5.7 μM) . This differential sensitivity supports its use as a positive control in assays designed to evaluate cancer-selective apoptosis or to benchmark the selectivity of novel XIAP-targeting agents in prostate cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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